(Propan-2-yl)({[2-(thiophen-3-yl)phenyl]methyl})amine
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Overview
Description
(Propan-2-yl)({[2-(thiophen-3-yl)phenyl]methyl})amine is a compound that features a thiophene ring substituted with a phenyl group and an isopropylamine moiety. This compound is of interest due to its structural similarity to various biologically active molecules, including stimulants and other pharmacologically relevant compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Propan-2-yl)({[2-(thiophen-3-yl)phenyl]methyl})amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10).
Substitution with Phenyl Group: The thiophene ring is then substituted with a phenyl group through a Friedel-Crafts acylation reaction.
Introduction of Isopropylamine Moiety:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: (Propan-2-yl)({[2-(thiophen-3-yl)phenyl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form thiophene S-oxides.
Reduction: The compound can be reduced to form the corresponding thiophene alcohols.
Substitution: The amine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Thiophene S-oxides.
Reduction: Thiophene alcohols.
Substitution: Various substituted amines depending on the electrophile used.
Scientific Research Applications
(Propan-2-yl)({[2-(thiophen-3-yl)phenyl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including its effects on neurotransmitter systems.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of (Propan-2-yl)({[2-(thiophen-3-yl)phenyl]methyl})amine involves its interaction with neurotransmitter systems. It is believed to function as a norepinephrine-dopamine reuptake inhibitor, thereby increasing the levels of these neurotransmitters in the synaptic cleft . This action is similar to that of other stimulant compounds, although the exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Thiopropamine: An analogue of amphetamine where the phenyl ring is replaced by a thiophene ring.
Methiopropamine: Structurally related to methamphetamine, with a thiophene group and an alkyl amine substituent.
Uniqueness: (Propan-2-yl)({[2-(thiophen-3-yl)phenyl]methyl})amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiophene ring with a phenyl group and an isopropylamine moiety differentiates it from other similar compounds, potentially leading to unique pharmacological effects.
Properties
Molecular Formula |
C14H17NS |
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Molecular Weight |
231.36 g/mol |
IUPAC Name |
N-[(2-thiophen-3-ylphenyl)methyl]propan-2-amine |
InChI |
InChI=1S/C14H17NS/c1-11(2)15-9-12-5-3-4-6-14(12)13-7-8-16-10-13/h3-8,10-11,15H,9H2,1-2H3 |
InChI Key |
JLGOHTWEJCPBQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1=CC=CC=C1C2=CSC=C2 |
Origin of Product |
United States |
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